1-Phenyl-2-nitropropene

Description

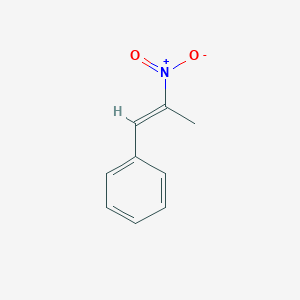

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSVFWFSJDAYBM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336391 | |

| Record name | [(1E)-2-Nitroprop-1-en-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-60-2, 18315-84-9 | |

| Record name | 1-Phenyl-2-nitropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Nitropropenyl)benzene, (E) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018315849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-nitropropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(1E)-2-Nitroprop-1-en-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Nitropropenyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-(2-Nitroprop-1-en-1-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-NITROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT17M2UOTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenyl-2-Nitropropene via the Henry Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-2-nitropropene (P2NP) through the Henry reaction, also known as the nitroaldol reaction. P2NP is a critical intermediate in the synthesis of various pharmaceuticals, including the racemic amphetamine mixture used in drugs like Adderall.[1][2] This document details the underlying chemical mechanism, presents various experimental protocols with quantitative data, and offers visual representations of the reaction pathways and workflows.

Core Concepts: The Henry Reaction Mechanism

The synthesis of this compound is a classic example of the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde (benzaldehyde) and a nitroalkane (nitroethane).[3][4] The reaction proceeds in two main stages: a nitroaldol addition followed by dehydration.

-

Nitroaldol Addition: A basic catalyst deprotonates nitroethane, forming a resonance-stabilized carbanion.[1] This nucleophilic anion then attacks the electrophilic carbonyl carbon of benzaldehyde (B42025), resulting in the formation of a β-nitro alcohol intermediate.[1]

-

Dehydration: The β-nitro alcohol readily undergoes dehydration, often facilitated by the reaction conditions, to yield the final product, this compound.[1] Water is produced as a byproduct and often needs to be removed to drive the reaction to completion.[1]

Primary amines such as n-butylamine, methylamine, and ethylamine (B1201723) are commonly employed as catalysts.[1] Anhydrous ammonium (B1175870) acetate (B1210297) is also a frequently used catalyst.[1][5]

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism of the Henry reaction for the synthesis of this compound.

Caption: General mechanism of the Henry reaction for P2NP synthesis.

Experimental Protocols and Quantitative Data

Several catalysts and reaction conditions have been successfully employed for the synthesis of this compound. The choice of catalyst and solvent can influence reaction time, temperature, and overall yield. The following tables summarize quantitative data from various cited experimental protocols.

Table 1: Comparison of Catalysts and Reaction Conditions for this compound Synthesis

| Catalyst | Benzaldehyde (molar eq.) | Nitroethane (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| n-Butylamine | 1 | 1 | Ethanol (B145695) | Reflux | 8 | 64 | [6] |

| n-Butylamine | 1 | 1.1 | Glacial Acetic Acid | 60 | 2-3 | 65-75 | [5] |

| Ammonium Acetate | 1 | 4.7 | Nitroethane (excess) | Reflux | 5 | 63 | [5] |

| Methylamine (40% aq.) | 1 | 1.2 | Alcohol | "Slightly heated" | 4 | 71-81 | [2] |

| Cyclohexylamine (B46788) | 1 | 1 | None | Reflux (water bath) | 6 | 80 | [5] |

Detailed Experimental Methodologies

Below are detailed protocols for the synthesis of this compound using different catalysts.

Protocol 1: n-Butylamine Catalysis [5]

-

Reagents:

-

Benzaldehyde (1000 ml, 9.06 mol)

-

Nitroethane (1000 ml)

-

Glacial Acetic Acid (250 ml)

-

n-Butylamine (50 ml, 0.5 mol)

-

Isopropyl Alcohol (approx. 800 ml for crystallization)

-

-

Procedure:

-

Combine benzaldehyde, nitroethane, glacial acetic acid, and n-butylamine in a 10 L flask equipped with a reflux condenser and a stirrer.

-

Heat the mixture to 60 °C with constant stirring.

-

Maintain the reaction at 60 °C for 2-3 hours.

-

Pour the warm reaction mixture into a 5-10 L container.

-

Add isopropyl alcohol (800 ml) and stir.

-

Cool the mixture in a freezer for 12 hours to induce crystallization of this compound.

-

Filter the crystals using a Buchner funnel (suction filtration).

-

Wash the crystals with a small amount of cold isopropyl alcohol.

-

Air dry the product or dry in a vacuum chamber.

-

-

Expected Yield: 65-75%

Protocol 2: Ammonium Acetate Catalysis [5]

-

Reagents:

-

Benzaldehyde (6.4 g, 0.06 mol)

-

Nitroethane (20 mL, 0.28 mol)

-

Ammonium Acetate (1.0 g, 0.013 mol)

-

Hexane

-

Chloroform

-

Silica (B1680970) Gel 60 N

-

-

Procedure:

-

Dissolve benzaldehyde and ammonium acetate in nitroethane.

-

Heat the solution to reflux for 5 hours.

-

After cooling, remove the solvent.

-

Purify the residue by column chromatography on silica gel using a hexane-chloroform (2:1, v/v) eluent.

-

Recrystallize the purified product from hexane.

-

-

Expected Yield: 63%

Protocol 3: Cyclohexylamine Catalysis [5]

-

Reagents:

-

Benzaldehyde (55 g, 0.5 mol)

-

Nitroethane (40 g, 0.5 mol)

-

Cyclohexylamine (10 mL, 0.09 mol)

-

95% Denatured Ethanol (200 ml)

-

-

Procedure:

-

Combine benzaldehyde, nitroethane, and cyclohexylamine in a 500 mL flask.

-

Reflux the mixture for 6 hours on a water bath. Two layers will form.

-

Add 50 mL of water and remove the aqueous layer with a pipette until the this compound crystallizes.

-

Add 200 mL of 95% denatured ethanol to the orange crystals. The color should change to white-yellow.

-

Filter the crystals.

-

-

Expected Yield: 80%

Experimental Workflow Visualization

The following diagram outlines a general workflow for the synthesis and purification of this compound via the Henry reaction.

Caption: General experimental workflow for P2NP synthesis.

Product Characterization

The final product, this compound, is a light-yellow crystalline solid.[1][7] Key physical properties for characterization include:

-

Molecular Formula: C₉H₉NO₂[8]

-

Molecular Weight: 163.17 g/mol [8]

-

Appearance: Yellow crystalline powder[8]

It is important to note that the synthesis and possession of this compound are regulated in many jurisdictions due to its use in the clandestine synthesis of controlled substances.[1] All experimental work should be conducted in compliance with local laws and regulations, and with appropriate safety precautions in a certified laboratory setting.

References

- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 2. What is this compound?_Chemicalbook [chemicalbook.com]

- 3. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 4. Henry Reaction [organic-chemistry.org]

- 5. bbgate.com [bbgate.com]

- 6. scribd.com [scribd.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. Cas 705-60-2,this compound | lookchem [lookchem.com]

An In-depth Technical Guide on the Physical and Chemical Properties of 1-Phenyl-2-nitropropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-nitropropene, commonly referred to as P2NP, is an organic compound with the chemical formula C₉H₉NO₂.[1][2] It presents as a light-yellow crystalline solid with a distinct aromatic odor.[2][3][4] This compound is a prominent member of the nitrostyrene (B7858105) class, characterized by a nitro group attached to the alkene chain of a styrene (B11656) framework. The conjugation of the nitro group with the phenyl ring and the carbon-carbon double bond results in a highly polarized and electron-rich system, which dictates its chemical reactivity.[1]

P2NP is a significant intermediate in organic synthesis, most notably in the pharmaceutical industry as a precursor for the synthesis of various phenethylamine (B48288) compounds, including the medication Adderall, which is used to treat ADHD and narcolepsy.[2][5] It is also utilized in the clandestine synthesis of amphetamines.[5] Beyond its role in pharmaceutical synthesis, P2NP has been investigated for other potential applications, including its use in the formulation of herbicides and its exhibition of antibacterial and anti-tumor properties.[1][6]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of its reaction mechanism and experimental workflow.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| IUPAC Name | (E)-(2-nitroprop-1-en-1-yl)benzene | [5][6] |

| Common Names | This compound, P2NP, β-methyl-β-nitrostyrene | [2][5] |

| CAS Number | 705-60-2 | [2] |

| Molecular Formula | C₉H₉NO₂ | [2][7] |

| Molar Mass | 163.17 g/mol | [6] |

| Appearance | Light-yellow crystalline solid/powder | [2][8][9] |

| Melting Point | 63-66 °C | [2][3][5] |

| Boiling Point | 263.0 ± 9.0 °C at 760 mmHg | [2][8][9] |

| Density | 1.141 ± 0.06 g/cm³ | [2][8][9] |

| Flash Point | 115.7 °C | [8][9][10] |

| Refractive Index | 1.586 | [8][10] |

| Solubility | Practically insoluble in water. Soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), acetone, chloroform, and dichloromethane.[4][6] | |

| Stability | Stable at room temperature when protected from oxygen.[1] Decomposes over time at higher temperatures.[5] | |

| Storage | Store in a cool environment, typically between 2°C to 8°C, away from strong oxidizing agents.[1][2][5] |

Spectral Data

Spectroscopic analysis of this compound has been performed using various techniques, including FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy.[11][12][13]

| Spectroscopic Data | |

| Mass Spectrometry | Molecular Weight: 163.17 g/mol . Major peaks (m/z) at 163 and 115.[14] |

| Infrared (IR) Spectroscopy | Characteristic peaks are expected for the nitro group (NO₂), aromatic C-H, and C=C double bonds.[14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would show characteristic signals for the phenyl, vinyl, and methyl protons and carbons.[12][14] |

| UV-Vis Spectroscopy | The UV-Vis spectrum has been recorded in ethanol solution.[12] |

Chemical Reactivity

The chemical reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group, which is in conjugation with the carbon-carbon double bond and the phenyl ring.[15]

A key chemical property of P2NP is its ability to act as a Michael acceptor .[1][6] The double bond is highly polarized, making the β-carbon susceptible to nucleophilic attack. This allows it to react with a variety of nucleophiles, such as amines, thiols, and enolates, to form new carbon-carbon or carbon-heteroatom bonds.[1][16] This reactivity is fundamental to its use in organic synthesis.[16]

P2NP can undergo reduction reactions to yield different products depending on the reducing agent used. For instance, it can be reduced to phenylacetone (B166967) (P2P), a precursor for methamphetamine, or directly to amphetamine using powerful reducing agents like lithium aluminum hydride (LAH).[2][5][9]

It can also participate in cycloaddition reactions and hydration reactions under acidic or basic conditions to form a β-nitro alcohol.[16]

Experimental Protocols: Synthesis of this compound

The most common method for the synthesis of this compound is the Henry Reaction (also known as a nitroaldol reaction), which involves the condensation of benzaldehyde (B42025) with nitroethane in the presence of a basic catalyst.[5][9]

General Reaction Mechanism

-

Deprotonation: A basic catalyst deprotonates nitroethane to form a resonance-stabilized anion.

-

Nucleophilic Addition: This anion then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form a β-nitro alcohol intermediate.

-

Dehydration: The β-nitro alcohol is subsequently dehydrated to yield the final product, this compound.[5][9]

Below are detailed protocols using different catalysts.

Protocol 1: n-Butylamine Catalyst

Materials:

-

Benzaldehyde

-

Nitroethane

-

n-Butylamine

-

Toluene (B28343) or Isopropyl alcohol (IPA)

-

Glacial acetic acid (optional, used in some variations)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 mole), nitroethane (1.0 mole), and toluene (e.g., 80 mL for a smaller scale).[17]

-

Add n-butylamine (e.g., 5-10 mL) as the catalyst.[17] Some procedures may also include glacial acetic acid.

-

Heat the reaction mixture to reflux (around 60°C if using IPA as a solvent and heating mantle) for several hours (e.g., 2-8 hours).[17]

-

After the reaction is complete, cool the mixture. The product may crystallize upon cooling.

-

If crystallization does not occur spontaneously, the mixture can be placed in a freezer.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, methanol, or isopropanol (B130326).[8][17] The crystals are filtered, washed with a small amount of cold solvent, and dried.

Protocol 2: Methylamine (B109427) Catalyst

Materials:

-

Benzaldehyde

-

Nitroethane

-

Aqueous methylamine solution (e.g., 40%)

-

An alcohol solvent (e.g., isopropanol or ethanol)

Procedure:

-

Combine benzaldehyde (1.0 mole) and nitroethane (1.2 moles) in an appropriate volume of alcohol (e.g., 150 mL).[17][18]

-

Add the diluted aqueous methylamine solution (e.g., 15 mL).[17][18]

-

Stir the mixture and gently heat for approximately 4 hours.[17][18]

-

After the reaction period, transfer the mixture to a beaker and cool it in a refrigerator.[17][18]

-

If the product does not crystallize, adding water may induce precipitation.[17][18] The oily layer of P2NP should slowly form crystals.

-

Collect the crystals by filtration and recrystallize from an appropriate alcohol solvent to purify.[17]

Protocol 3: Cyclohexylamine (B46788) Catalyst

Materials:

-

Benzaldehyde

-

Nitroethane

-

Cyclohexylamine

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, mix benzaldehyde (0.5 mole), nitroethane (0.5 mole), and cyclohexylamine (e.g., 10 mL).[17][18]

-

Reflux the mixture for approximately 6 hours on a water bath.[17][18]

-

Upon cooling, two layers will form. The bottom orange layer contains the product.

-

Recrystallize the resulting orange crystals from ethanol. The color should change to a white-yellow.[17][18]

-

Filter the purified crystals and dry them.

Protocol 4: Ammonium (B1175870) Acetate (B1210297) Catalyst

Materials:

-

Benzaldehyde

-

Nitroethane

-

Ammonium acetate

-

Solvent for purification (e.g., hexane-chloroform mixture)

Procedure:

-

A solution of benzaldehyde (e.g., 0.06 mole) and ammonium acetate (e.g., 0.013 mole) in nitroethane (e.g., 20 mL) is heated to reflux for about 5 hours.[19]

-

After cooling, the solvent is removed.

-

The residue is then purified by column chromatography on silica (B1680970) gel.[19]

-

Further purification can be achieved by recrystallization from hexane.[19]

Visualizations

Caption: Mechanism of the Henry Reaction for P2NP Synthesis.

References

- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. What is this compound?_Chemicalbook [chemicalbook.com]

- 3. webqc.org [webqc.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 6. Buy this compound | 705-60-2 | >98% [smolecule.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound - Hebei KuiSheng Trading Co., LTD [kuisbiochemical.com]

- 9. This compound CAS 705-60-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. Factory Supply P2NP this compound CAS 705-60-2 Supplier, CasNo.705-60-2 Xi'an SENYI New Material Technology Co., Ltd(expird) China (Mainland) [senyi.lookchem.com]

- 11. This compound | 705-60-2 [chemicalbook.com]

- 12. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on this compound by quantum computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cas 705-60-2,this compound | lookchem [lookchem.com]

- 14. benchchem.com [benchchem.com]

- 15. This compound | 18315-84-9 | Benchchem [benchchem.com]

- 16. bloomtechz.com [bloomtechz.com]

- 17. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]

- 18. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]

- 19. bbgate.com [bbgate.com]

Spectroscopic Profile of 1-Phenyl-2-Nitropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-phenyl-2-nitropropene (P2NP), a significant intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The data presented here is for this compound dissolved in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity |

| Phenyl-H | ~7.3 - 7.6 | Multiplet |

| Vinylic-H | ~8.0 | Singlet |

| Methyl-H | ~2.5 | Singlet |

¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| Methyl (CH₃) | ~14 |

| Phenyl (C-H) | ~128-131 |

| Phenyl (C-alkene) | ~133 |

| Alkene (C-NO₂) | ~137 |

| Alkene (C-Phenyl) | ~149 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The data below corresponds to the analysis of a solid sample of this compound.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3075 | C-H stretch (aromatic) |

| ~1608 | C=C stretch (alkene) |

| ~1532 | NO₂ asymmetric stretch |

| ~1358 | NO₂ symmetric stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which aids in determining the molecular weight and elucidating the structure.

| Parameter | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Major Peaks (m/z) | Relative Intensity |

| 163 | [M]⁺ (Molecular Ion) |

| 116 | [M - NO₂]⁺ |

| 115 | [M - NO₂ - H]⁺ (Base Peak) |

Fragmentation Pattern: Under electron ionization (EI), the this compound molecule undergoes fragmentation. The molecular ion peak is observed at m/z 163. A prominent fragmentation pathway involves the loss of the nitro group (NO₂), resulting in a fragment at m/z 116. The base peak is typically observed at m/z 115, corresponding to the loss of a hydrogen atom from the [M - NO₂]⁺ fragment, leading to a stable tropylium-like cation.

Experimental Protocols

The following sections outline the detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz (or higher) NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Method: This method is suitable for the direct analysis of the solid crystalline this compound.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the analysis of phenylpropanoids, a class of compounds structurally related to this compound.

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare a working solution at a concentration of approximately 10-100 µg/mL.

GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

-

Injection: 1 µL of the sample solution is injected in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/minute.

-

Hold at 280 °C for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/minute.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

References

Solubility Profile of 1-Phenyl-2-nitropropene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-phenyl-2-nitropropene (P2NP), a key intermediate in pharmaceutical synthesis. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating dosage forms. This document consolidates available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Introduction

This compound (P2NP), also known as β-methyl-β-nitrostyrene, is a crystalline solid that serves as a versatile precursor in the synthesis of various pharmaceutical compounds.[1][2] Its chemical structure, featuring a phenyl ring conjugated with a nitro-substituted propylene (B89431) group, dictates its physicochemical properties, including its solubility. The solubility of P2NP in organic solvents is a fundamental parameter that influences its reactivity, ease of handling, and purification efficiency. This guide aims to provide a detailed technical resource on the solubility of P2NP to support research and development in the pharmaceutical and chemical industries.

Solubility Data

The solubility of this compound has been reported in various organic solvents. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility (g/L) | Temperature (°C) |

| Ethanol | 10 | Not Specified |

| Dimethylformamide (DMF) | 30 | Not Specified |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 | Not Specified |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Acetone | Soluble[3] |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Methanol | Soluble |

| Isopropanol | Mentioned as a recrystallization solvent |

| Hexane | Mentioned as a recrystallization solvent |

| Water | Practically insoluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and optimization. The following are detailed methodologies for key experiments to determine the solubility of this compound.

Gravimetric Method for a Range of Solvents

This method is a reliable and straightforward approach to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound (P2NP), crystalline

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Evaporating dishes or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Add an excess amount of crystalline P2NP to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 40 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the P2NP.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried P2NP residue.

-

Calculate the solubility in g/L using the following formula: Solubility (g/L) = (Mass of residue (g) / Volume of filtrate (L))

Recrystallization for Solvent Screening and Purification

Recrystallization is a common technique for purifying solid compounds and can also provide qualitative information about solubility at different temperatures. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Materials:

-

Crude this compound

-

A selection of organic solvents (e.g., ethanol, methanol, isopropanol, hexane)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Place a small amount of crude P2NP in a test tube.

-

Add a few drops of the solvent to be tested and observe the solubility at room temperature.

-

If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube while adding more solvent dropwise until the solid dissolves completely.

-

Allow the solution to cool slowly to room temperature and then in an ice bath.

-

Observe the formation of crystals. An ideal solvent will yield a large amount of pure crystals upon cooling.

-

For larger-scale purification, dissolve the crude P2NP in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

-

If the solution is colored, activated charcoal can be added to decolorize it.

-

Perform a hot filtration to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals.

Visualizations

The following diagrams illustrate the logical workflow for assessing the solubility of this compound.

Caption: Workflow for Solubility Assessment of this compound.

Conclusion

This technical guide has synthesized the available solubility data for this compound in a range of organic solvents and provided detailed experimental protocols for its determination. The presented workflow and methodologies offer a robust framework for researchers and professionals in the pharmaceutical and chemical industries to accurately assess and utilize the solubility characteristics of this important synthetic intermediate. A comprehensive understanding of P2NP's solubility is paramount for the development of efficient, scalable, and high-purity synthetic processes.

References

An In-depth Technical Guide to the Molecular Structure and Electronic Properties of 1-Phenyl-2-nitropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and electronic properties of 1-phenyl-2-nitropropene (P2NP), a key intermediate in various chemical syntheses. The document details its structural characteristics, spectroscopic signature, and electronic nature, supported by quantitative data and detailed experimental protocols.

Molecular Structure and Properties

This compound (C₉H₉NO₂) is a nitroalkene featuring a phenyl group attached to a nitro-substituted propene chain.[1] The presence of the phenyl group and the electron-withdrawing nitro group in conjugation with the double bond dictates its planar geometry and distinct chemical reactivity.[2][3] The molecule exists as (E) and (Z) geometric isomers, with the (E)-isomer being the more stable and predominant form due to steric considerations.[1][4]

The compound presents as a light-yellow crystalline solid with a characteristic odor.[5] Its stability at room temperature is contingent on protection from oxygen.[3] At elevated temperatures, this compound is susceptible to degradation over time.[6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₉H₉NO₂ | [7][8] |

| Molar Mass | 163.17 g/mol | [7][8] |

| Appearance | Light-yellow crystalline solid | [5] |

| Melting Point | 64-66 °C | [2][5] |

| Boiling Point | 263.0 ± 9.0 °C | |

| Density | 1.141 ± 0.06 g/cm³ | |

| Water Solubility | Practically insoluble | |

| Solubility in Organic Solvents | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (B145695) (10 mg/ml), Acetone, Chloroform, Dichloromethane, Methanol | [9] |

| IUPAC Name | [(E)-2-nitroprop-1-enyl]benzene | [8][10] |

Electronic Properties and Reactivity

The electronic structure of this compound is characterized by an extended π-electron delocalization across the phenyl ring, the carbon-carbon double bond, and the nitro group.[2] The potent electron-withdrawing nature of the nitro group significantly polarizes this conjugated system.[4] This polarization renders the β-carbon of the alkene susceptible to nucleophilic attack, making this compound an excellent Michael acceptor.[1][3][4] This reactivity is fundamental to its utility in organic synthesis, where it readily reacts with a variety of nucleophiles.[1][3]

Computational studies, such as those employing Density Functional Theory (DFT), have been utilized to analyze the molecular geometry and electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding its chemical reactivity and charge transfer possibilities.[4][11]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound. A combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a detailed fingerprint of the molecule.[7][11][12]

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Assignments |

| ¹H NMR (in CDCl₃) | Signals corresponding to the vinyl proton, the methyl protons, and the aromatic protons of the phenyl group are expected.[7] |

| ¹³C NMR (in CDCl₃) | Distinct signals for the carbons in the aromatic ring, the double bond, and the methyl group are observed.[7][8] |

| Infrared (IR) | Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C=C double bond, and aromatic C-H bonds are present.[7] |

| UV-Vis (in Ethanol) | Absorption maxima are observed around 225 nm and 304 nm, corresponding to electronic transitions within the conjugated system.[9][11] |

| Mass Spectrometry (MS) | The molecular ion peak is observed at m/z 163, corresponding to the molecular weight of the compound. A major peak is also seen at m/z 115.[7] |

Experimental Protocols

Synthesis of this compound via Henry Condensation

The most common laboratory synthesis of this compound is the Henry (or nitroaldol) reaction, which involves the condensation of benzaldehyde (B42025) with nitroethane in the presence of a basic catalyst.[4][5]

Materials and Reagents:

-

Benzaldehyde

-

Nitroethane

-

Basic Catalyst (e.g., n-butylamine, cyclohexylamine, or ammonium (B1175870) acetate)[13][14]

-

Ethanol (or other suitable solvent)

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

To a round-bottomed flask, add equimolar amounts of benzaldehyde and nitroethane, followed by the chosen solvent (e.g., ethanol).[13]

-

Add a catalytic amount of the selected base (e.g., a small volume of n-butylamine).[13]

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from several hours depending on the catalyst and temperature.[13][15]

-

Monitor the reaction progress. Upon completion, the reaction mixture is typically cooled, which may induce the crystallization of the product.[13]

-

The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol to yield yellow crystals of this compound.[13][15]

Caption: Synthesis of this compound.

Spectroscopic Analysis Workflow

A systematic approach is employed for the comprehensive spectroscopic characterization of synthesized this compound.

Workflow:

-

Sample Preparation: A small amount of the purified this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR spectroscopy, a KBr pellet or a thin film can be prepared. For UV-Vis spectroscopy, a dilute solution in a suitable solvent like ethanol is made.

-

Data Acquisition:

-

¹H and ¹³C NMR: Spectra are acquired on a standard NMR spectrometer.

-

IR: The infrared spectrum is recorded using an FTIR spectrometer.

-

UV-Vis: The absorption spectrum is obtained using a UV-Vis spectrophotometer.

-

MS: Mass spectra are typically obtained using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[16]

-

-

Data Analysis: The obtained spectra are analyzed to identify characteristic peaks and chemical shifts. This data is then compared with literature values to confirm the structure and purity of the compound.

Caption: Spectroscopic Characterization Workflow.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. webqc.org [webqc.org]

- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. This compound | 18315-84-9 | Benchchem [benchchem.com]

- 5. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 6. What is this compound?_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C9H9NO2 | CID 1549520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on this compound by quantum computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | 705-60-2 [chemicalbook.com]

- 13. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]

- 14. bbgate.com [bbgate.com]

- 15. m.youtube.com [m.youtube.com]

- 16. academic.oup.com [academic.oup.com]

The Versatility of 1-Phenyl-2-nitropropene as a Michael Acceptor in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Abstract

1-Phenyl-2-nitropropene (P2NP), a crystalline solid with the chemical formula C₉H₉NO₂, serves as a cornerstone intermediate in a multitude of organic syntheses. Its unique electronic structure, characterized by a nitro group in conjugation with a phenyl ring and an alkene, renders it an exceptionally potent Michael acceptor. This reactivity is harnessed for the strategic formation of carbon-carbon and carbon-heteroatom bonds, providing a robust pathway to complex molecular architectures. This technical guide offers an in-depth exploration of P2NP's role in Michael addition reactions, presenting quantitative data, detailed experimental protocols, and visualizations of key chemical transformations. The information is tailored for professionals in chemical research and drug development who leverage such intermediates for the synthesis of novel compounds and active pharmaceutical ingredients (APIs).

Introduction: The Chemical Significance of this compound

This compound, also known as β-methyl-β-nitrostyrene, is a highly valuable building block in synthetic organic chemistry.[1] The compound's utility is primarily derived from the electron-withdrawing nature of the nitro group (-NO₂), which polarizes the conjugated system. This polarization creates a significant partial positive charge on the β-carbon of the alkene, making it highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This classic transformation, known as the Michael addition or conjugate addition, is a reliable and widely used method for forming new chemical bonds in a mild and efficient manner.

The resulting Michael adducts, which are γ-nitro compounds, are themselves versatile intermediates. The nitro group can be readily transformed into other crucial functional groups; for example, it can be reduced to a primary amine or converted into a carbonyl group via the Nef reaction.[1][2] This synthetic flexibility makes P2NP a key precursor in the synthesis of various pharmaceuticals, including amphetamine and its derivatives, where it is used to construct the core phenyl-2-aminopropane skeleton.[1][3]

The Michael Addition Reaction: Mechanism and Scope

The Michael reaction is a 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated compound (the Michael acceptor). In the context of P2NP, the nucleophile adds to the β-carbon, leading to the formation of a resonance-stabilized carbanion intermediate, which is then protonated to yield the final product.

The reaction is notable for its broad scope, accommodating a diverse array of nucleophiles.

-

Carbon Nucleophiles: Enolates derived from ketones, aldehydes, and esters, as well as malonates and nitroalkanes, are common carbon-based nucleophiles.[3] Organocatalysis has emerged as a powerful tool for achieving asymmetric Michael additions with these nucleophiles, yielding chiral products with high enantioselectivity.[3][4]

-

Nitrogen Nucleophiles (Aza-Michael Addition): Primary and secondary amines readily add to P2NP to form new carbon-nitrogen bonds, a key step in the synthesis of many nitrogen-containing compounds.[5]

-

Sulfur Nucleophiles (Sulfa-Michael Addition): Thiols are highly effective sulfur-based nucleophiles that add to P2NP, often under mild conditions.[6]

Quantitative Data on Michael Additions to P2NP

The efficiency and selectivity of Michael additions to this compound are highly dependent on the choice of nucleophile, catalyst, solvent, and reaction conditions. The following tables summarize quantitative data from various cited experiments.

Table 1: Asymmetric Michael Addition of Carbon Nucleophiles to P2NP

| Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Cyclohexanone | (R,R)-DPEN Thiourea (10) | Water | RT | 24 | 99 | >99:1 (syn/anti) | 99 (syn) |

| Acetone | (R,R)-DPEN Thiourea (10) | Water | RT | 24 | 99 | - | 76 |

| 4-Fluoroacetophenone | Isopropyl-substituted Thiourea (10) | Toluene | RT | 24 | 96 | - | 98 |

| Diethyl Malonate | Cinchonine-derived Thiourea (10) | Toluene | -20 | 48 | 94 | - | 94 |

Data compiled from studies on organocatalytic Michael additions to nitroalkenes.[4][7][8]

Table 2: Michael Addition of Heteroatom Nucleophiles to P2NP

| Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Time | Yield (%) |

| Indole | Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) | Water | RT | 3 h | 90 |

| Indole | Iodine (I₂) (10 mol%) | Dichloromethane | RT | 1.5 h | 98 |

| Thiophenol | Sodium Hydroxide (aq.) | Water | RT | 30 min | 95 |

| Aniline | CuBTC (MOF) | Ethanol (B145695) | 60 | 6 h | 92 |

Data compiled from various sources.[5][6][9][10]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in synthesis. The following sections provide protocols for the synthesis of the P2NP precursor and for a representative Michael addition reaction.

Synthesis of this compound via Henry Condensation

The primary route for synthesizing P2NP is the Henry (or nitroaldol) reaction, which involves the base-catalyzed condensation of benzaldehyde (B42025) with nitroethane, followed by dehydration.[1]

Materials:

-

Benzaldehyde (1.0 mol, 106.12 g, 101.8 mL)

-

Nitroethane (1.2 mol, 90.08 g, 88.3 mL)

-

n-Butylamine (0.05 mol, 3.66 g, 5.0 mL)

-

Anhydrous Ethanol (100 mL)

Procedure:

-

To a 1000 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 mol), nitroethane (1.2 mol), n-butylamine (0.05 mol), and anhydrous ethanol (100 mL).[11]

-

Heat the mixture to reflux with constant stirring and maintain reflux for 8 hours.[11]

-

After the reflux period, allow the mixture to cool to room temperature, then place it in an ice bath or refrigerator to facilitate crystallization.

-

A dense, yellow crystalline mass of this compound will form.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Recrystallize the crude product from anhydrous ethanol to obtain pure this compound. The expected yield is approximately 64% (105 g).[11]

Protocol for Sulfa-Michael Addition: Thiophenol to P2NP

This protocol describes a highly efficient and environmentally friendly addition of thiophenol to a nitroalkene in an aqueous medium.

Materials:

-

This compound (5 mmol, 0.816 g)

-

Thiophenol (5 mmol, 0.551 g, 0.51 mL)

-

0.5 M Sodium Hydroxide (NaOH) aqueous solution (10 mL)

-

Chloroform (B151607) for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a suitable flask, add thiophenol (5 mmol) to the 0.5 M aqueous NaOH solution (10 mL) with vigorous stirring.[6]

-

To this mixture, add this compound (5 mmol).[6]

-

Continue to stir the reaction mixture vigorously at room temperature for 30 minutes.[6]

-

After the reaction is complete, separate the aqueous and organic phases. Extract the aqueous phase with chloroform (3 x 15 mL).

-

Combine the organic phase and the chloroform extracts, and dry the combined solution over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the β-nitro-sulfide product. The reported yield for this procedure is 95%.[6]

Downstream Conversion: Reduction of Michael Adduct to Amine

The nitro group of the Michael adduct is a versatile handle for further synthesis. A common transformation is its reduction to a primary amine, often using powerful reducing agents like lithium aluminum hydride (LAH).

Materials:

-

γ-Nitro compound (Michael adduct) (e.g., 3-nitro-2-phenyl-1-(phenylthio)propane) (7.4 mmol)

-

Lithium Aluminum Hydride (LAH) (37 mmol, 5 molar equivalents)

-

Anhydrous Tetrahydrofuran (THF) (45 mL)

-

Water, 2N NaOH

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare a stirred suspension of LAH (37 mmol) in dry THF (30 mL) and cool it in an ice bath.

-

Dissolve the γ-nitro compound (7.4 mmol) in dry THF (15 mL) and add it dropwise to the cold LAH suspension over 15 minutes.[12]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes, followed by 1 hour at reflux.[12]

-

Cool the reaction mixture back down in an ice bath. Carefully quench the excess LAH by the slow, sequential addition of water (1.4 mL), 2N NaOH solution (1.25 mL), and finally water again (4.0 mL).[12]

-

A white precipitate will form. Filter the suspension and wash the solid with THF.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the crude amine product. Further purification can be achieved by chromatography or distillation.

Mandatory Visualizations

The following diagrams illustrate the key chemical principles and workflows discussed in this guide.

References

- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 2. Nef reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stability and Degradation Pathways of 1-Phenyl-2-nitropropene

Abstract

This compound (P2NP) is a critical intermediate in the synthesis of various pharmaceutical compounds, including amphetamines.[1][2][3] Its stability and degradation profile are of paramount importance for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known stability of P2NP and explores its potential degradation pathways. It includes recommended storage conditions, proposed methodologies for forced degradation studies, and visualizations of degradation pathways to aid researchers in developing stable formulations and robust analytical methods.

Introduction

This compound (C₉H₉NO₂) is a yellow crystalline solid that serves as a key precursor in various organic syntheses.[4][5] The presence of a conjugated system, including a phenyl group, a carbon-carbon double bond, and a nitro group, makes the molecule susceptible to various degradation pathways.[1] Understanding the intrinsic stability of P2NP is crucial for defining storage requirements, predicting shelf-life, and identifying potential impurities that may arise during manufacturing and storage. Forced degradation studies are essential for elucidating these degradation pathways and for the development of stability-indicating analytical methods as mandated by regulatory agencies.[6][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₉H₉NO₂ | [1][4] |

| Molar Mass | 163.17 g·mol⁻¹ | [4] |

| Appearance | Light-yellow crystalline solid | [4] |

| Melting Point | 63-66 °C | [3][4] |

| Boiling Point | 263.0 ± 9.0 °C (Predicted) | [3] |

| Solubility | Practically insoluble in water. Soluble in organic solvents such as ethanol, acetone, chloroform, and dichloromethane. | [9] |

Stability Profile and Storage

The stability of P2NP is influenced by temperature, light, oxygen, and the presence of oxidizing agents.

General Stability

This compound is considered a stable compound at room temperature and pressure when protected from oxygen.[1] However, its stability decreases at elevated temperatures, leading to degradation over time.[3][4]

Recommended Storage Conditions

To maintain its stability and prevent degradation, P2NP should be stored in a cool, dry place, away from light and strong oxidizing agents.[1][3][4][5] The recommended storage temperature is between 2°C and 8°C.[1][3][4]

Table 2: Summary of Stability and Storage Recommendations

| Condition | Recommendation | Rationale | References |

| Temperature | Store at 2°C to 8°C. | P2NP is unstable at higher temperatures and degrades over time. | [1][3][4] |

| Light | Protect from light. | Light-sensitive materials may undergo photodegradation. | [9] |

| Oxygen | Store in a tightly sealed container, potentially under an inert atmosphere. | P2NP is more stable when protected from oxygen. | [1] |

| Incompatible Materials | Store away from strong oxidizing agents. | To prevent oxidative degradation. | [1][3][4] |

Proposed Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in the literature, potential degradation mechanisms can be inferred based on its chemical structure and the degradation of similar compounds. The primary degradation pathways are likely to be hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Under acidic or basic conditions, the nitroalkene moiety of P2NP can be susceptible to hydrolysis. A plausible pathway involves the hydrolysis of the nitro group, which could lead to the formation of 1-phenyl-2-propanone (P2P), a known precursor in methamphetamine synthesis.[4][10]

Figure 1: Proposed hydrolytic degradation pathway of this compound.

Oxidative Degradation

The carbon-carbon double bond and the benzylic position of P2NP are potential sites for oxidation. Oxidative cleavage of the double bond could lead to the formation of benzaldehyde (B42025) and other related products. The degradation of 1-phenyl-2-propanone (P2P), a related compound, is known to produce benzaldehyde and benzoic acid through oxidation.[11]

Figure 2: Proposed oxidative degradation pathway of this compound.

Photodegradation

The conjugated system in P2NP can absorb UV light, potentially leading to photodegradation. This could involve isomerization of the double bond or more complex photochemical reactions, leading to a variety of degradation products.

Methodologies for Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][7][8] The following are proposed experimental protocols for conducting forced degradation studies on this compound.

General Workflow

A typical workflow for a forced degradation study involves subjecting the drug substance to various stress conditions and analyzing the resulting samples by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Figure 3: General workflow for a forced degradation study of this compound.

Experimental Protocols

The following protocols are based on general guidelines for forced degradation studies and should be optimized for this compound.[6][7]

Table 3: Proposed Protocols for Forced Degradation Studies of this compound

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Dissolve P2NP in a suitable solvent (e.g., methanol) and treat with 0.1 M to 1 M HCl. Heat at a controlled temperature (e.g., 60-80°C) for a specified duration. Neutralize the sample before analysis. |

| Base Hydrolysis | Dissolve P2NP in a suitable solvent and treat with 0.1 M to 1 M NaOH. Heat at a controlled temperature (e.g., 60-80°C) for a specified duration. Neutralize the sample before analysis. |

| Oxidative Degradation | Treat a solution of P2NP with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature for a specified duration. |

| Thermal Degradation | Expose a solid sample of P2NP to dry heat at a temperature above the accelerated stability condition (e.g., 80-100°C) for a specified period. Also, heat a solution of P2NP under reflux. |

| Photodegradation | Expose a solution of P2NP to UV radiation (e.g., 1.2 million lux-hours) in a photostability chamber. A control sample should be kept in the dark under the same conditions. |

Conclusion

This compound is a relatively stable compound under recommended storage conditions. However, it is susceptible to degradation under stress conditions such as elevated temperature, and exposure to acid, base, oxidizing agents, and light. This guide provides an overview of its stability and proposes potential degradation pathways and methodologies for conducting forced degradation studies. A thorough understanding of the degradation profile of P2NP is essential for the development of stable pharmaceutical products and reliable analytical methods. Further research is warranted to isolate and characterize the specific degradation products of this compound under various stress conditions.

References

- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. p2np | Alabama [free-4598189.webadorsite.com]

- 3. What is this compound?_Chemicalbook [chemicalbook.com]

- 4. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 5. bloomtechz.com [bloomtechz.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. biomedres.us [biomedres.us]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synthetikaeu.com [synthetikaeu.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. researchgate.net [researchgate.net]

Theoretical Reactivity of 1-Phenyl-2-nitropropene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-nitropropene (P2NP), a crystalline solid with the chemical formula C₉H₉NO₂, is a key intermediate in the synthesis of various pharmaceuticals and a molecule of significant interest in organic chemistry.[1] Its reactivity is largely dictated by the conjugated system formed by the phenyl ring, the carbon-carbon double bond, and the electron-withdrawing nitro group. This conjugation renders the β-carbon of the alkene susceptible to nucleophilic attack, making P2NP a versatile Michael acceptor.[2] Understanding the theoretical underpinnings of its reactivity is crucial for optimizing existing synthetic routes and designing novel chemical transformations.

This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound. It delves into the computational analysis of its reaction mechanisms, presents quantitative data where available, and outlines detailed experimental protocols for the validation of theoretical predictions.

Theoretical Framework: Understanding Reactivity through Computational Chemistry

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and reactivity of molecules like P2NP.[3] DFT calculations allow for the determination of optimized molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and various reactivity descriptors.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For P2NP, the electron-withdrawing nature of the nitro group lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Table 1: Calculated Quantum Chemical Properties of this compound

| Property | Value | Significance |

| HOMO-LUMO Gap (ΔE) | Varies with solvent and computational method | A smaller gap indicates higher reactivity. |

| Electrophilicity Index (ω) | High | Quantifies the ability of the molecule to accept electrons, confirming its electrophilic nature. |

Note: Specific values for the HOMO-LUMO gap and electrophilicity index are dependent on the level of theory and basis set used in the DFT calculations. The values are presented here as qualitative indicators of reactivity.

Key Reaction Pathways: A Theoretical Perspective

The reactivity of this compound is characterized by several key reaction pathways, which can be investigated using computational methods to determine their feasibility and preferred mechanisms.

Michael Addition

As a potent Michael acceptor, P2NP readily undergoes conjugate addition with a variety of nucleophiles.[4] Theoretical studies can model the reaction pathway, including the initial nucleophilic attack on the β-carbon, the formation of a resonance-stabilized nitronate intermediate, and subsequent protonation to yield the final product.

Caption: Generalized mechanism of Michael addition to this compound.

DFT calculations can be used to determine the activation energies for the formation of the transition state and the overall reaction enthalpy, providing insights into the kinetics and thermodynamics of the reaction with different nucleophiles.

Table 2: Theoretical Energetics for the Michael Addition to Nitroalkenes (Illustrative Data)

| Nucleophile | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Methyl anion (on 2-nitropropene) | 9.8 | -28.1 |

| Various Nucleophiles on P2NP | Data requires specific computational studies | Data requires specific computational studies |

The data for 2-nitropropene (B1617139) is provided as a comparative reference to illustrate the type of quantitative data that can be obtained from DFT studies. Specific values for P2NP would require dedicated computational analysis.[5]

Reduction of the Nitro Group and Alkene

The reduction of this compound is a critical reaction, notably in the synthesis of amphetamine and its derivatives.[6] This transformation involves the reduction of both the nitro group to an amine and the carbon-carbon double bond. Various reducing agents can be employed, and theoretical studies can help to elucidate the stepwise mechanism and identify key intermediates for each reductant.

Common reduction pathways include:

-

Direct Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can directly reduce both the nitro group and the double bond to yield 1-phenyl-2-aminopropane (amphetamine).

-

Stepwise Reduction: Other methods may proceed through intermediates such as the corresponding oxime or nitroalkane. For instance, reduction with iron in the presence of an acid can lead to the formation of phenylacetone (B166967) (P2P) via hydrolysis of an intermediate.[1]

Caption: Simplified overview of major reduction pathways of this compound.

Computational modeling can be employed to calculate the energy barriers for each step in these reduction pathways, helping to predict the most favorable reaction conditions and potential side products.

Experimental Protocols for Validation of Theoretical Studies

The validation of theoretical predictions through experimental work is a cornerstone of chemical research. The following protocols are designed to investigate the reactivity of this compound and provide data that can be directly compared with computational results.

Protocol 1: Computational Analysis of P2NP Reactivity using DFT

This protocol outlines a general workflow for performing DFT calculations to investigate the reactivity of this compound.

1. Software and Hardware:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

-

Hardware: A high-performance computing cluster is recommended for complex calculations.

2. Methodology:

-

Functional and Basis Set Selection: Choose an appropriate DFT functional and basis set. A common starting point is the B3LYP functional with the 6-31G(d) basis set for geometry optimizations, followed by single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) for improved accuracy.[3]

-

Geometry Optimization: Perform geometry optimizations of the reactants (P2NP and nucleophile), transition states, and products.

-

Frequency Analysis: Conduct frequency calculations to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). The imaginary frequency of a transition state corresponds to the vibrational mode along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to verify that the identified transition state connects the correct reactants and products.

-

Energy Calculations: Calculate the electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies to determine the activation energies and reaction energies.

Caption: A standard workflow for the computational study of a reaction mechanism using DFT.

Protocol 2: Kinetic Analysis of the Michael Addition to P2NP via UV-Vis Spectroscopy

This protocol describes a method for experimentally determining the kinetics of the Michael addition of a nucleophile to this compound.

1. Materials and Instrumentation:

-

This compound (P2NP)

-

Nucleophile of interest (e.g., a thiol or an amine)

-

Anhydrous solvent (e.g., acetonitrile, THF)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

2. Procedure:

-

Prepare stock solutions of P2NP and the nucleophile of known concentrations in the chosen solvent.

-

Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

-

In a quartz cuvette, mix the P2NP solution with a large excess of the nucleophile solution to ensure pseudo-first-order kinetics with respect to P2NP.

-

Immediately begin recording the UV-Vis spectrum at regular time intervals. Monitor the decrease in the absorbance of the P2NP peak (around 310 nm) over time.

-

Plot the natural logarithm of the P2NP absorbance versus time. The negative of the slope of the resulting linear plot will give the pseudo-first-order rate constant (k').

-

Repeat the experiment with different concentrations of the nucleophile to determine the second-order rate constant (k = k' / [Nucleophile]).

-

Perform the experiment at different temperatures to determine the activation parameters (e.g., activation energy, Ea) using the Arrhenius equation.

Protocol 3: Monitoring P2NP Reduction by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for monitoring the progress of a P2NP reduction reaction and identifying intermediates and products.

1. Materials and Instrumentation:

-

Reaction setup for the reduction of P2NP (e.g., round-bottom flask with a condenser and stirring).

-

Reducing agent and appropriate solvent.

-

Internal standard (a compound not present in the reaction mixture and with a distinct retention time).

-

Quenching solution (e.g., water, dilute acid).

-

Extraction solvent (e.g., diethyl ether, dichloromethane).

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

2. Procedure:

-

Set up the reduction reaction of P2NP under the desired conditions.

-

At specific time intervals, withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot to stop further conversion.

-

Add a known amount of the internal standard to the quenched aliquot.

-

Perform a liquid-liquid extraction to isolate the organic components.

-

Dry the organic extract (e.g., with anhydrous sodium sulfate) and, if necessary, derivatize the products to increase their volatility for GC analysis.

-

Inject the sample into the GC-MS.

-

Analyze the resulting chromatogram to determine the relative concentrations of the reactant (P2NP), intermediates, and products by comparing their peak areas to that of the internal standard.

-

Use the mass spectra to confirm the identity of the observed species.

Caption: Workflow for monitoring a P2NP reduction reaction using GC-MS.

Conclusion

The reactivity of this compound is a rich area of study with significant implications for organic synthesis and drug development. Theoretical studies, particularly those employing Density Functional Theory, provide a powerful framework for understanding the intricate details of its reaction mechanisms. By combining computational predictions with rigorous experimental validation, researchers can gain a deeper understanding of P2NP's chemical behavior, leading to the development of more efficient and selective synthetic methodologies. This guide serves as a foundational resource for professionals seeking to explore and exploit the versatile reactivity of this important chemical intermediate.

References

Geometric Isomers of 1-Phenyl-2-nitropropene: A Technical Guide to E/Z Configuration, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the geometric isomers of 1-phenyl-2-nitropropene (P2NP), a key intermediate in pharmaceutical synthesis. The focus is on the distinct properties, synthesis, and characterization of the (E) and (Z) isomers, offering a comprehensive resource for professionals in organic synthesis and drug development.

Introduction to the Geometric Isomers of this compound

This compound is a nitroalkene that can exist as two geometric isomers: (E) and (Z).[1] The configuration is determined by the arrangement of the phenyl and nitro groups around the carbon-carbon double bond. The (E)-isomer, with the higher priority phenyl and nitro groups on opposite sides of the double bond, is generally the more thermodynamically stable and is the isomer predominantly formed and isolated in standard synthetic procedures.[1] The (Z)-isomer, with these groups on the same side, is sterically more hindered and less stable.

The stereochemistry of this compound is of significant interest as it can influence the stereochemical outcome of subsequent reactions, a critical consideration in the synthesis of chiral pharmaceuticals. For instance, its reduction is a common pathway to producing amphetamine and its derivatives.[2]

Synthesis of Geometric Isomers

The primary method for synthesizing this compound is the Henry condensation (or nitroaldol reaction) of benzaldehyde (B42025) with nitroethane, catalyzed by a base.[2] This reaction typically yields the more stable (E)-isomer. The formation of the less stable (Z)-isomer is not commonly achieved directly through this method and often requires specific techniques such as photochemical isomerization.

Experimental Protocol for the Synthesis of (E)-1-Phenyl-2-nitropropene

Several base catalysts can be employed for the Henry condensation, with primary amines like n-butylamine and cyclohexylamine (B46788) being common choices.

Method 1: n-Butylamine Catalysis in Ethanol (B145695)

-

Reactants:

-

Benzaldehyde

-

Nitroethane

-

n-Butylamine

-

Anhydrous Ethanol

-

-

Procedure:

-

Combine one mole of benzaldehyde, one mole of nitroethane, and 5 mL of n-butylamine in 100 mL of anhydrous ethanol in a round-bottom flask.

-

Reflux the mixture for 8 hours.

-

Upon cooling and stirring, a yellow crystalline mass of (E)-1-phenyl-2-nitropropene will form.

-

The crude product can be purified by recrystallization from anhydrous ethanol.[3]

-

Method 2: Cyclohexylamine Catalysis in Acetic Acid

-

Reactants:

-

Benzaldehyde (9.8 mmol)

-

Nitroethane (13.9 mmol)